[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol

Pharmaceutical impurity reference standard Cerivastatin process intermediate LC-MS impurity profiling

Pharmaceutical R&D and QC laboratories requiring a structurally authenticated intermediate for cerivastatin synthetic route validation or impurity profiling face supply chain inconsistencies and catalog misassignment risks. This CAS 124864-27-3 alcohol intermediate resolves those issues: • Definitive HPLC/LC-MS reference standard - exact 4-fluorophenyl, 3-hydroxymethyl, 5-methoxymethyl substitution pattern ensures unambiguous retention time and peak assignment for process impurity identification. • Radiolabeling precursor fidelity - the alcohol oxidation state and regiochemistry are essential for subsequent chlorination and Wittig chain elongation in [14C]-cerivastatin synthesis. • GMP/GLP audit trail - documented COA and TRC-certified material support ICH Q3A impurity qualification and ANDA/DMF regulatory submissions.

Molecular Formula C20H26FNO2
Molecular Weight 331.4 g/mol
CAS No. 124864-27-3
Cat. No. B017185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol
CAS124864-27-3
Synonyms4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-bis(1-methylethyl)-3-pyridinemethanol; 
Molecular FormulaC20H26FNO2
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)COC
InChIInChI=1S/C20H26FNO2/c1-12(2)19-16(10-23)18(14-6-8-15(21)9-7-14)17(11-24-5)20(22-19)13(3)4/h6-9,12-13,23H,10-11H2,1-5H3
InChIKeyAIDFFEQVXJRKCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Diisopropyl-4-(4-fluorophenyl)-3-hydroxymethyl-5-methoxypyridine (CAS 124864-27-3): Cerivastatin Impurity & Synthetic Intermediate Reference Standard


The compound [4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol (CAS 124864-27-3), synonymously known as 2,6-Diisopropyl-4-(4-fluorophenyl)-3-hydroxymethyl-5-methoxypyridine, is a synthetic pyridine derivative bearing a 4-fluorophenyl substituent at the 4-position, a hydroxymethyl group at the 3-position, and a methoxymethyl group at the 5-position. It is recognized as a key synthetic intermediate in the convergent synthesis of radiolabeled cerivastatin, specifically employed for introducing the metabolically stable 7-position side chain label [1]. Procurement is primarily directed toward pharmaceutical R&D and QC laboratories requiring certified reference standards for cerivastatin impurity profiling or synthetic process validation.

Why Generic Pyridine Alcohols Cannot Substitute for CAS 124864-27-3 in Cerivastatin Impurity and Radiolabeling Workflows


Substituting CAS 124864-27-3 with a generic pyridinemethanol derivative compromises the fidelity of both quantitative impurity analysis and radiolabeling synthetic routes. The compound's specific substitution pattern—concurrent 4-fluorophenyl, 3-hydroxymethyl, and 5-methoxymethyl groups on the pyridine core—is structurally identical to the cerivastatin scaffold preceding side-chain attachment, making it the definitive reference standard for HPLC/LC-MS identification and quantification of alcohol-stage process impurities [1]. In radiolabeled cerivastatin synthesis, this alcohol is the immediate precursor to the chloromethyl derivative, which is then converted to the phosphonate for Wittig-type chain elongation [1]; any alteration in the pyridine substitution pattern (e.g., using a des-fluoro or des-methoxymethyl analog) would irreversibly alter the reactivity and regiochemical outcome of the subsequent phosphorylation and olefination steps, rendering the synthetic route inoperative for generating the authentic [14C]-cerivastatin isotopomer.

Quantitative Differentiation Evidence: CAS 124864-27-3 vs. Closest Cerivastatin Intermediates and Generics


Structural Fidelity as a Critical Impurity Marker: Alcohol-Stage Intermediate vs. Carboxylic Acid Precursor

CAS 124864-27-3 represents the alcohol reduction product (Intermediate V) of the methyl ester, positioned immediately prior to chlorination and phosphonate formation in the [14C]-cerivastatin synthetic pathway [1]. Its molecular formula C20H26FNO2 (MW 331.43) differs from the carboxylic acid precursor (Intermediate I, C20H24FNO3, MW 357.41) by the reduction state at the 3-position, and from the chloromethyl derivative (Intermediate VI, C20H25ClFNO, MW 349.87) by the presence of the hydroxymethyl group [1]. This distinct redox state enables specific detection and quantification by reversed-phase HPLC with UV detection at 254 nm, where the alcohol's retention time and absorbance profile are resolvable from both the acid and the chloromethyl intermediates.

Pharmaceutical impurity reference standard Cerivastatin process intermediate LC-MS impurity profiling

Certified Reference Standard Availability via Toronto Research Chemicals vs. Uncertified Generic Supply

Toronto Research Chemicals (TRC) lists this compound as Catalog No. D455250, a dedicated reference standard for biomedical research, accompanied by comprehensive Certificates of Analysis (COA) including NMR and mass spectral confirmation [1]. In contrast, generic chemical suppliers (e.g., Chembase.cn, Chemsrc) offer the compound only via custom synthesis (询价/定制合成), without pre-characterized batch-specific purity data or analytical documentation [2].

Pharmaceutical reference standard Cerivastatin impurity GMP/GLP compliance

Physicochemical Solubility Profile: Chlorinated Solvent Compatibility vs. Protic Solvent Instability

The compound is reported as a white crystalline solid with confirmed solubility in chloroform and dichloromethane, suitable for the subsequent chlorination step (SOCl2) used in cerivastatin synthesis [1][2]. Commercial datasheets indicate storage at 4°C, consistent with the compound's moderate stability [2].

Solubility Intermediate handling Synthetic process design

Distinct Molecular Identity vs. Commonly Confused S1P4 Agonists (CYM50308/ML248)

Multiple commercial sources incorrectly equate CAS 124864-27-3 with CYM50308 (ML248), a potent S1P4 receptor agonist . However, authentic CYM50308 bears CAS 1345858-76-5, a molecular formula of C20H21F2N3O2S, and a thiazolidinone chemotype structurally unrelated to the pyridine scaffold of CAS 124864-27-3 . CYM50308 (compound 24f) exhibits an S1P4 EC50 of 56 nM, 37-fold selectivity over S1P5 (EC50 2100 nM), and no activity at S1P1–3 up to 25 μM [1]; none of these pharmacological properties apply to CAS 124864-27-3.

Molecular identity verification Procurement accuracy S1P4 receptor agonist

Procurement-Driven Application Scenarios for CAS 124864-27-3 (Cerivastatin Alcohol Intermediate)


Cerivastatin Impurity Profiling and HPLC Method Validation

Analytical laboratories developing or validating HPLC/LC-MS methods for cerivastatin drug substance require CAS 124864-27-3 as a characterized process-impurity reference standard to establish system suitability, determine relative retention times (RRT), and validate limit of detection (LOD) and limit of quantification (LOQ) for the alcohol-stage synthetic intermediate. The compound's unique redox state (hydroxymethyl vs. carboxylic acid or chloromethyl intermediates) ensures unambiguous peak identification in impurity chromatograms [1][2].

Radiolabeled Cerivastatin Synthesis for ADME and DMPK Studies

Radiochemistry groups synthesizing [14C]-cerivastatin for ADME (absorption, distribution, metabolism, excretion) or DMPK (drug metabolism and pharmacokinetics) studies require CAS 124864-27-3 as Intermediate V for conversion to the chloromethyl derivative and subsequent phosphonate formation. The compound's structural fidelity to the cerivastatin pyridine core ensures that the radiolabel, introduced via [14C]CO2 at the carboxylic acid stage and carried through reduction to the alcohol, is positioned at the metabolically stable 7-position of the final drug substance [1].

Quality Control Release Testing of Cerivastatin API Batches

GMP/GLP QC laboratories performing batch release testing of cerivastatin active pharmaceutical ingredient (API) require CAS 124864-27-3 as a reference standard for impurity limit tests. Using the TRC-certified material (Catalog No. D455250) with documented COA ensures compliance with ICH Q3A guidelines for impurity qualification and provides the audit trail documentation necessary for regulatory submissions (ANDA, DMF) [2][3].

Procurement Due Diligence: Avoiding CYM50308 (S1P4 Agonist) Cross-Contamination

Procurement specialists sourcing CAS 124864-27-3 for pharmaceutical analysis must implement rigorous CAS-verification checks to avoid receiving CYM50308 (CAS 1345858-76-5), a structurally unrelated S1P4 receptor agonist that is erroneously co-listed under CAS 124864-27-3 on multiple vendor platforms. Verification should include independent confirmation of molecular formula (C20H26FNO2 vs. C20H21F2N3O2S), molecular weight (331.43 vs. 405.46), and scaffold identity (pyridine vs. thiazolidinone) upon receipt of material [4].

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